

# Application of Etretinate in Three-Dimensional Skin Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Etretinate**, a second-generation synthetic retinoid, has historically been utilized for treating severe psoriasis and other keratinization disorders.[1] Its mechanism revolves around modulating gene expression, which influences crucial cellular processes like differentiation, proliferation, and apoptosis.[2] Three-dimensional (3D) skin models, which closely mimic the in vivo architecture and physiology of human skin, serve as invaluable platforms for investigating the therapeutic effects and cellular responses to compounds like **Etretinate**. These models, often comprising both epidermal and dermal equivalents, allow for the detailed study of drug interactions in a controlled, relevant biological context.[3][4]

**Etretinate** normalizes pathological changes in the skin by inhibiting hyperkeratinization and influencing cell differentiation.[5] In 3D skin models, its active metabolite, acitretin, has been shown to induce changes similar to other topical retinoids, such as reducing keratohyalin granules and altering keratin expression.[6] Furthermore, these models are instrumental in evaluating the anti-inflammatory properties of **Etretinate**, a key aspect of its efficacy in treating inflammatory skin conditions.[7]

## **Mechanism of Action of Etretinate**

**Etretinate** is a prodrug that is metabolized in the liver to its active form, acitretin.[1] As a derivative of vitamin A, its mechanism is rooted in the canonical retinoid signaling pathway.[8]







Acitretin enters the target skin cells (keratinocytes and fibroblasts) and binds to nuclear receptors—specifically, retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][9] This binding event causes the receptors to form heterodimers (RAR-RXR), which then attach to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[9]

This interaction modulates the transcription of genes involved in:

- Cell Proliferation and Differentiation: **Etretinate** inhibits the excessive proliferation of keratinocytes, a hallmark of psoriasis, and promotes their normal differentiation, helping to restore a healthy epidermal structure.[2][7]
- Inflammation: It exerts anti-inflammatory effects by reducing the infiltration of inflammatory cells (like T-lymphocytes) into the skin and decreasing the production of pro-inflammatory cytokines.[2][7]
- Extracellular Matrix (ECM) Metabolism: In dermal fibroblasts, **Etretinate** has been shown to influence the production of ECM components like collagen and glycosaminoglycans (GAGs), with effects that can vary depending on the age of the cell donor.[10]





Click to download full resolution via product page

Caption: Etretinate signaling pathway in skin cells.

# **Quantitative Data Summary**

The following tables summarize the quantitative effects of **Etretinate** observed in clinical studies and in vitro models.

Table 1: Effects of **Etretinate** on Psoriatic Epidermis (In Vivo) Data from an 8-week treatment period with systemic **Etretinate** (0.75 mg/kg).



| Parameter                  | Observation       | p-value | Reference |
|----------------------------|-------------------|---------|-----------|
| Clinical Severity          | 64% mean decrease | < 0.001 | [7]       |
| Epidermal Thickness        | 44% decrease      | < 0.001 | [7]       |
| Keratinocyte Proliferation | 62% reduction     | < 0.001 | [7]       |
| CD3+ T-lymphocytes         | 50-65% reduction  | < 0.01  | [7]       |
| CD8+ T-lymphocytes         | 50-65% reduction  | < 0.01  | [7]       |
| CD25+ T-lymphocytes        | 50-65% reduction  | < 0.01  | [7]       |

Table 2: Effects of Etretinate on Human Dermal Fibroblasts in a 3D Culture Model

| Cell Donor Age | Etretinate<br>Conc. (µg/mL) | Effect on<br>Collagen<br>Content       | Effect on<br>GAGs Content              | Reference |
|----------------|-----------------------------|----------------------------------------|----------------------------------------|-----------|
| Elderly        | 1.0 & 2.5                   | Increased (P < 0.05)                   | Not specified                          | [10][11]  |
| Elderly        | 0.25                        | Not specified                          | Increased (P < 0.05)                   | [10][11]  |
| Young          | 0.25, 1.0, 2.5              | No significant effect                  | No significant effect                  | [10][11]  |
| Both           | 0.25, 1.0, 2.5              | No significant effect on proliferation | No significant effect on proliferation | [10][11]  |

Table 3: Effects of Acitretin (**Etretinate** Metabolite) on Cytokine Release in Reconstructed Human Epidermis (RHE)



| Compound   | Effect on IL-1α<br>Release | Effect on IL-8<br>Release | Interpretation              | Reference |
|------------|----------------------------|---------------------------|-----------------------------|-----------|
| Acitretin  | Less pronounced release    | Less pronounced release   | Potentially less irritating | [6]       |
| Tretinoin  | Pronounced release         | Pronounced release        | -                           | [6]       |
| Tazarotene | Pronounced release         | Pronounced release        | -                           | [6]       |

# **Experimental Protocols**

# Protocol 1: Construction of a Full-Thickness 3D Skin Model

This protocol outlines the general steps for creating a 3D skin equivalent containing both dermal and epidermal layers.

- Preparation of Dermal Equivalent:
  - Culture human dermal fibroblasts to 80-90% confluency.
  - $\circ$  Harvest fibroblasts using trypsin and resuspend in a neutralized collagen type I solution at a density of 2.5 x 10<sup>4</sup> to 1 x 10<sup>5</sup> cells/mL.
  - Dispense the fibroblast-collagen mixture into cell culture inserts (e.g., Millicell®) placed in a deep-well plate.
  - Incubate at 37°C, 5% CO2 for 5-7 days to allow for gel contraction and formation of the dermal matrix.
- Seeding of Epidermal Keratinocytes:
  - Culture normal human epidermal keratinocytes in appropriate growth medium.



- Once the dermal equivalent is contracted, seed the keratinocytes onto its surface at a high density (e.g., 5 x 10<sup>5</sup> cells/insert).
- Maintain the culture submerged in keratinocyte growth medium for 2-4 days to allow for cell attachment and proliferation.
- Air-Liquid Interface (ALI) Culture:
  - Lift the culture inserts to the air-liquid interface by lowering the medium level so that the basal side of the dermal equivalent is in contact with the medium while the epidermal surface is exposed to air.
  - Switch to a differentiation-promoting medium.
  - Culture at the ALI for 10-14 days, changing the medium every 2-3 days, to allow for full epidermal stratification and differentiation.

### Protocol 2: Treatment of 3D Skin Model with Etretinate

- Compound Preparation:
  - Prepare a stock solution of **Etretinate** (or its active metabolite, acitretin) in a suitable solvent (e.g., DMSO).
  - Prepare serial dilutions of the compound in the ALI culture medium to achieve the desired final concentrations (e.g., 0.25, 1.0, 2.5 µg/mL).[10] A vehicle control (medium with DMSO) must be included.

#### Dosing:

- Once the 3D skin models are fully differentiated, replace the medium with the prepared treatment or vehicle control medium.
- The compound can be applied topically to the epidermal surface or added to the basal medium, depending on the experimental goal. For systemic exposure simulation, addition to the basal medium is preferred.



Continue incubation at 37°C, 5% CO2 for the desired treatment period (e.g., 24, 48, 72 hours or longer), replenishing the medium with fresh compound every 2-3 days.

## **Protocol 3: Analysis of Etretinate Effects**

- Histological Analysis:
  - Harvest the 3D skin models and fix in 10% neutral buffered formalin.
  - Process for paraffin embedding, sectioning (5 μm), and staining with Hematoxylin and Eosin (H&E) to assess overall morphology, epidermal thickness, and cell organization.
- Immunohistochemistry (IHC) / Immunofluorescence (IF):
  - Use specific antibodies to detect markers of proliferation (e.g., Ki-67), differentiation (e.g., Keratin 10, Loricrin, Filaggrin), and inflammation.[6]
  - Follow standard IHC/IF protocols for deparaffinization, antigen retrieval, antibody incubation, and signal detection.
  - Visualize using microscopy and quantify using image analysis software.
- Gene Expression Analysis (qPCR):
  - Harvest models and separate the epidermis from the dermis if desired.
  - Extract total RNA using a suitable kit (e.g., RNeasy).
  - Synthesize cDNA via reverse transcription.
  - Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., cytokines like IL-1α, IL-8; keratins; ECM components) and appropriate housekeeping genes for normalization.[6]
- Protein Analysis (ELISA / Western Blot):
  - Collect the culture medium to measure secreted proteins (e.g., cytokines, MMPs) via
     Enzyme-Linked Immunosorbent Assay (ELISA).[6]



 Prepare tissue lysates from the harvested models to analyze protein expression levels via Western Blotting.



Click to download full resolution via product page

**Caption:** General workflow for studying **Etretinate** in 3D skin models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Etretinate? [synapse.patsnap.com]
- 3. Skin retinoid concentrations are modulated by CYP26AI expression restricted to basal keratinocytes in normal human skin and differentiated 3D skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Human epidermal keratinocytes and human dermal fibroblasts interactions seeded on gelatin hydrogel for future application in skin in vitro 3-dimensional model [frontiersin.org]
- 5. Etretinate. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of topically applied acitretin in reconstructed human epidermis and the rhino mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular actions of etretinate in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Retinoic Acid Signaling Pathways in Development and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effect of etretinate on proliferation and extracellular matrix metabolism of human dermal fibroblasts from elderly and young individuals in a novel three-dimensional culture PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effect of etretinate on proliferation and extracellular matrix metabolism of human dermal fibroblasts from elderly and young individuals in a novel three-dimensional culture | CiNii Research [cir.nii.ac.jp]
- To cite this document: BenchChem. [Application of Etretinate in Three-Dimensional Skin Models: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671770#application-of-etretinate-in-three-dimensional-skin-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com